Paxilline

Description

This compound has been reported in Aspergillus foveolatus, Claviceps paspali, and other organisms with data available.

Tremorgenic agent from Penicillium paxilli, Acremonium lorii, Emericella foveolata, Emericella desertorum and Emericella striata this compound is a potassium channel blocker. This compound is a toxic, tremorgenic indole alkaloid produced by Penicillium paxilli. this compound belongs to the family of Diterpenes. These are terpene compounds formed by four isoprene units.

structure given in first source; RN given refers to (2R-(2alpha,4bbeta,6aalpha,12bbeta,12calpha,14abeta))-isome

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,5S,7R,11S,14S)-11-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-9,16(24),17,19,21-pentaen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33NO4/c1-24(2,30)23-20(29)14-18-21(32-23)10-11-25(3)26(4)15(9-12-27(18,25)31)13-17-16-7-5-6-8-19(16)28-22(17)26/h5-8,14-15,21,23,28,30-31H,9-13H2,1-4H3/t15-,21-,23-,25+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNHBCIZLNNLRS-UBGQALKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CC(=O)C(O3)C(C)(C)O)C1(CCC4C2(C5=C(C4)C6=CC=CC=C6N5)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3C(=CC(=O)[C@H](O3)C(C)(C)O)[C@@]1(CC[C@@H]4[C@@]2(C5=C(C4)C6=CC=CC=C6N5)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10972643 | |

| Record name | Paxilline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10972643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Paxilline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

57186-25-1, 1233509-81-3 | |

| Record name | Paxilline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57186-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyrano[2′′,3′′:5′,6′]benz[1′,2′:6,7]indeno[1,2-b]indol-3(4bH)-one, 5,6,6a,7,12,12b,12c,13,14,14a-decahydro-4b-hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-, (2R,4bS,6aS,12bS,12cR,14aS)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233509-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paxilline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057186251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paxilline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10972643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Paxilline from Penicillium paxilli | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAXILLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T9U9Z96L7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Paxilline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

252 °C | |

| Record name | Paxilline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Origin and Discovery of Paxilline: A Technical Guide

Introduction

Paxilline is a potent, tremorgenic indole-diterpene mycotoxin that has garnered significant interest within the scientific community due to its specific and potent biological activities.[1] First isolated from the fungus Penicillium paxilli, this complex natural product has become an invaluable pharmacological tool for studying cellular signaling pathways, particularly those involving ion channels. This technical guide provides a comprehensive overview of the origin, discovery, and key experimental data related to this compound, tailored for researchers, scientists, and drug development professionals.

Origin and Discovery

Fungal Source and Initial Isolation

This compound is a secondary metabolite produced by the filamentous fungus Penicillium paxilli.[1][2] The initial discovery and isolation of this compound were first reported in 1974 by Cole and colleagues.[1][3] The producing organism, Penicillium paxilli, is a saprophytic species that can be found in various environments.[2]

Structural Elucidation

The definitive chemical structure of this compound was elucidated in 1975 by Springer and coworkers through single-crystal X-ray diffraction analysis.[1] This revealed a complex pentacyclic indole diterpenoid structure. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), were instrumental in confirming the structure and have been used extensively in the characterization of this compound and its analogs.[3][4]

Quantitative Data Summary

The biological activity of this compound has been quantified in numerous studies. The following table summarizes key inhibitory concentrations (IC50) and binding affinities (Ki) for its primary molecular targets.

| Target | Parameter | Value | Species/Cell Type | Experimental Conditions | Reference(s) |

| Large-conductance Ca2+-activated K+ (BK) channel | Ki | 1.9 nM | Oocytes expressing the α-subunit | Electrophysiology | [5] |

| IC50 | 11.7 ± 1.9 nM | Inside-out patch | -70 mV, 300 µM Ca2+ | [6] | |

| IC50 | 58.4 ± 2.9 nM | Inside-out patch | 0 mV, 300 µM Ca2+ | [6] | |

| IC50 | 469.8 ± 94.9 nM | Inside-out patch | 40 mV, 300 µM Ca2+ | [6] | |

| IC50 | 5.37 ± 1.0 µM | Inside-out patch | 70 mV, 300 µM Ca2+ | [6] | |

| Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) | IC50 | 5 - 50 µM | - | - | [5][7] |

| Inositol 1,4,5-trisphosphate (InsP3) receptor | Ki | 6.7 µM | Cerebellar microsomes | InsP3-induced Ca2+ release | |

| Ki | ≥400 µM | Cerebellar microsomes | InsP3-induced Ca2+ release (second site) |

Experimental Protocols

Isolation and Purification of this compound from Penicillium paxilli

The following is a generalized protocol based on early reports for the isolation of this compound:

-

Fungal Culture: Penicillium paxilli is cultured in a suitable liquid medium or on a solid substrate such as autoclaved oats.

-

Extraction: The fungal biomass and/or culture medium is extracted with an organic solvent, typically chloroform-methanol (2:1, v/v).

-

Filtration and Concentration: The extract is filtered to remove fungal debris, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is partitioned between an organic solvent (e.g., diethyl ether) and water to remove water-soluble impurities.

-

Chromatography: The organic phase is concentrated and subjected to column chromatography on silica gel. Elution with a gradient of organic solvents (e.g., hexane-ethyl acetate) separates the components.

-

Crystallization: Fractions containing this compound are identified by thin-layer chromatography and combined. This compound is then crystallized from a suitable solvent system (e.g., acetone-hexane) to yield the pure compound.

Characterization by NMR and Mass Spectrometry

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are acquired in a suitable deuterated solvent (e.g., CDCl3). The chemical shifts, coupling constants, and nuclear Overhauser effects provide detailed information about the connectivity and stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and elemental composition of this compound. Fragmentation patterns observed in tandem MS experiments help to confirm the structure.

Electrophysiological Recording of BK Channel Inhibition

The inhibitory effect of this compound on BK channels is typically assessed using patch-clamp electrophysiology:

-

Cell Preparation: Cells expressing BK channels (either endogenously or through transfection) are cultured on coverslips.

-

Patch-Clamp Recording: Whole-cell or inside-out patch-clamp configurations are established. The patch pipette is filled with an appropriate intracellular solution, and the bath contains an extracellular solution.

-

BK Current Elicitation: BK currents are elicited by voltage steps to depolarizing potentials in the presence of a known concentration of intracellular Ca2+.

-

This compound Application: this compound, dissolved in a suitable solvent (e.g., DMSO) and diluted in the bath solution, is perfused onto the cell.

-

Data Analysis: The reduction in the amplitude of the BK current in the presence of this compound is measured to determine the extent of inhibition. Dose-response curves are generated to calculate the IC50 value.[6][8][9]

Inositol 1,4,5-Trisphosphate (InsP3)-Induced Calcium Release Assay

The effect of this compound on InsP3 receptor-mediated calcium release can be measured using the following protocol:

-

Microsome Preparation: Microsomes containing InsP3 receptors are isolated from a tissue source (e.g., cerebellum) by differential centrifugation.

-

Calcium Loading: The microsomes are incubated in a buffer containing ATP and a low concentration of free Ca2+ to allow for active loading of calcium into the vesicles via SERCA pumps.

-

Calcium Measurement: A fluorescent Ca2+ indicator (e.g., Fura-2) is added to the buffer to monitor the extra-vesicular Ca2+ concentration.

-

InsP3-Induced Release: A submaximal concentration of InsP3 is added to the microsomal suspension to induce Ca2+ release through the InsP3 receptors, causing an increase in the fluorescence of the Ca2+ indicator.

-

This compound Inhibition: The assay is repeated in the presence of varying concentrations of this compound to determine its inhibitory effect on InsP3-induced Ca2+ release. The reduction in the peak Ca2+ release is quantified to determine the Ki value.

Signaling Pathways and Mechanisms of Action

Inhibition of BK Channels

This compound is a potent and selective blocker of large-conductance Ca2+-activated K+ (BK) channels.[1] It binds to the intracellular side of the channel, stabilizing the closed conformation and thereby reducing the probability of channel opening.[10][11] This inhibition is voltage- and Ca2+-dependent, with the potency of this compound decreasing at more depolarized potentials and higher intracellular Ca2+ concentrations.[6][10][11] The blockade of BK channels leads to a reduction in K+ efflux, which can result in membrane depolarization and increased cell excitability.[12]

Caption: this compound inhibits BK channels, leading to reduced K+ efflux and neuronal hyperexcitability.

Inhibition of the Inositol 1,4,5-Trisphosphate (InsP3) Receptor

This compound also acts as a non-competitive inhibitor of the inositol 1,4,5-trisphosphate (InsP3) receptor, an intracellular calcium release channel. It inhibits InsP3-induced Ca2+ release from the endoplasmic reticulum, thereby modulating intracellular calcium signaling. This action is independent of its effect on BK channels and suggests that this compound can influence a broader range of cellular processes.

References

- 1. Tremorgenic Mycotoxins: Structure Diversity and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Penicillium paxilli - Wikipedia [en.wikipedia.org]

- 3. A new tremorgenic metabolite from Penicillium paxilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation of paspaline B, an indole-diterpenoid from Penicillium paxilli [agris.fao.org]

- 5. This compound | Ca2+-ATPase | Tocris Bioscience [tocris.com]

- 6. This compound inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Zhou Y and Lingle CJ (2014), this compound inhibits BK channels by an almost exc... - Paper [echinobase.org]

- 10. This compound inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. BK Channels in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Paxilline Biosynthesis Pathway in Penicillium paxilli

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paxilline is a potent tremorgenic indole-diterpene mycotoxin produced by the filamentous fungus Penicillium paxilli. Its complex chemical structure and biological activity as a specific inhibitor of the high-conductance calcium-activated potassium (Maxi-K) channel have made it a subject of significant scientific interest. Understanding its biosynthetic pathway is crucial for potential applications in drug development and for mitigating its toxic effects. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic basis, enzymatic steps, and key chemical intermediates. It includes available quantitative data on enzyme kinetics, detailed experimental protocols for pathway investigation, and logical diagrams to visualize the core processes.

The this compound (PAX) Gene Cluster

The biosynthesis of this compound is orchestrated by a set of genes organized in a cluster, designated as the PAX locus, within the P. paxilli genome.[1][2] Through a combination of targeted gene replacement, bioinformatics, and gene expression analyses, seven genes have been identified as essential for the synthesis of the this compound core structure.[2][3][4] An additional gene, paxD, is involved in a post-paxilline modification step.[2][3]

The core genes required for this compound production are paxG, paxA, paxM, paxB, paxC, paxP, and paxQ.[3][4] These genes are co-regulated, and their coordinated expression leads to the assembly of the final this compound molecule.[3]

The this compound Biosynthetic Pathway

The synthesis of this compound is a multi-step process that begins with precursors from primary metabolism and proceeds through a series of enzymatic modifications to form the final complex indole-diterpene structure. The first stable indole-diterpene intermediate in this pathway is paspaline.[3]

The key steps are as follows:

-

Precursor Synthesis : The pathway utilizes two primary precursors: geranylgeranyl diphosphate (GGPP), derived from the mevalonate pathway, and an indole moiety from the tryptophan precursor, indole-3-glycerol phosphate.[2]

-

GGPP Synthesis : The enzyme geranylgeranyl diphosphate synthase, encoded by paxG, catalyzes the formation of GGPP.[3]

-

Prenylation : The prenyltransferase PaxC, encoded by paxC, attaches the geranylgeranyl group from GGPP to the indole precursor, forming 3-geranylgeranylindole (3-GGI).[2]

-

Epoxidation and Cyclization to Paspaline : A FAD-dependent monooxygenase (PaxM) and a cyclase (PaxB) are responsible for the stepwise epoxidation and cyclization of 3-GGI to form the first key intermediate, paspaline.[3][5] Four gene products, PaxG, PaxM, PaxB, and PaxC, are necessary and sufficient for paspaline biosynthesis.[3]

-

Hydroxylation to 13-Desoxythis compound : The cytochrome P450 monooxygenase PaxP, encoded by paxP, hydroxylates paspaline to form 13-desoxythis compound. Deletion of paxP results in the accumulation of paspaline.[1]

-

Final Hydroxylation to this compound : The second cytochrome P450 monooxygenase, PaxQ, encoded by paxQ, catalyzes the final hydroxylation step, converting 13-desoxythis compound into this compound.[1] Mutants lacking a functional paxQ gene accumulate 13-desoxythis compound.[1]

-

Post-Paxilline Prenylation : The paxD gene encodes an indole dimethylallyl transferase that can catalyze the prenylation of the this compound indole ring, although this modification is not typically observed in significant quantities in P. paxilli cultures.[2][6]

Enzymology and Quantitative Data

The enzymes of the this compound pathway belong to several well-characterized families, including synthases, transferases, monooxygenases, and cyclases. While the function of each enzyme has been established through genetic studies, detailed kinetic characterization for most of the Pax enzymes is not extensively reported in the literature. The available quantitative data is summarized below.

| Enzyme | Gene | Enzyme Class | Substrate(s) | Product(s) | Km | kcat | Optimal pH | Optimal Temp. | Notes |

| PaxG | paxG | GGPP Synthase | FPP, IPP | GGPP | N/A | N/A | N/A | N/A | Catalyzes the first committed step.[3] |

| PaxC | paxC | Prenyltransferase | GGPP, Indole-3-GP | 3-GGI | N/A | N/A | N/A | N/A | Required for paspaline biosynthesis.[3] |

| PaxM | paxM | FAD-dependent Monooxygenase | 3-GGI | Epoxidated 3-GGI | N/A | N/A | N/A | N/A | Works in concert with PaxB.[3][7] |

| PaxB | paxB | Terpene Cyclase | Epoxidated 3-GGI | Paspaline | N/A | N/A | N/A | N/A | A putative membrane protein.[3] |

| PaxP | paxP | Cytochrome P450 Monooxygenase | Paspaline | 13-Desoxythis compound | N/A | N/A | N/A | N/A | Essential for this compound biosynthesis.[1] |

| PaxQ | paxQ | Cytochrome P450 Monooxygenase | 13-Desoxythis compound | This compound | N/A | N/A | N/A | N/A | Catalyzes the final step.[1] |

| PaxD | paxD | Dimethylallyl Transferase | This compound, DMAPP | Prenylated this compound | 106.4 ± 5.4 µM (this compound) | 0.97 ± 0.01 s-1 | 8.0 | 37°C | Involved in post-paxilline modification.[6] |

| 0.57 ± 0.02 µM (DMAPP) |

N/A: Data not available in the reviewed literature.

Experimental Protocols

Investigating the this compound pathway involves a range of molecular biology and analytical chemistry techniques. Below are generalized protocols based on methods reported for P. paxilli and related filamentous fungi.

Protocol for Targeted Gene Knockout via Protoplast Transformation

This protocol describes a general workflow for creating a gene deletion mutant in P. paxilli using a split-marker approach and PEG-mediated protoplast transformation.

Materials:

-

P. paxilli wild-type strain

-

Potato Dextrose Broth (PDB) and Agar (PDA)

-

Lytic enzyme mix (e.g., Glucanex®, Driselase®) in an osmotic stabilizer (e.g., 0.7 M NaCl or 1.2 M MgSO₄)

-

Split-marker DNA fragments for the target gene with a selectable marker (e.g., hygromycin B phosphotransferase, hph)

-

STC buffer (Sorbitol, Tris-HCl, CaCl₂)

-

PEG solution (e.g., 40% PEG 4000 in STC buffer)

-

Regeneration medium (e.g., PDA with an osmotic stabilizer)

-

Hygromycin B

Methodology:

-

Preparation of Deletion Cassette : Amplify the 5' and 3' flanking regions of the target pax gene. Using fusion PCR, stitch these flanks to a split hygromycin resistance cassette (hyg and grom) to generate two separate DNA fragments for transformation.

-

Protoplast Preparation :

-

Inoculate P. paxilli spores into PDB and grow for 18-24 hours with shaking.

-

Harvest the young mycelia by centrifugation and wash with an osmotic stabilizer solution (e.g., 0.7 M NaCl).

-

Resuspend the mycelia in the lytic enzyme solution and incubate with gentle shaking (50-80 rpm) at 30-32°C for 1.5-2 hours, or until a sufficient number of protoplasts are released.

-

Separate protoplasts from mycelial debris by filtering through sterile miracloth or glass wool.

-

Wash the protoplasts twice with STC buffer by gentle centrifugation (e.g., 2,000 rpm for 5 min) and resuspend in STC buffer to a final concentration of ~1 x 10⁸ protoplasts/mL.

-

-

Transformation :

-

To 100 µL of the protoplast suspension on ice, add 5-10 µg of each of the two split-marker DNA fragments.

-

Mix gently and incubate on ice for 10-20 minutes.

-

Add 1 mL of PEG solution, mix gently by inversion, and incubate at room temperature for 15-20 minutes.

-

Add 5-10 mL of STC buffer and mix gently.

-

-

Regeneration and Selection :

-

Collect the protoplasts by centrifugation and resuspend in 1 mL of STC buffer.

-

Add the protoplast suspension to molten (45-50°C) regeneration medium.

-

Pour the mixture onto plates of regeneration medium containing hygromycin B at a selective concentration (e.g., 50-100 µg/mL).

-

Incubate plates at 25-28°C for 3-7 days until transformant colonies appear.

-

-

Screening and Verification :

-

Isolate individual transformant colonies onto fresh selective media.

-

Extract genomic DNA from putative knockout mutants.

-

Use PCR with primers flanking the target gene and internal to the hph marker to confirm homologous recombination and the absence of the wild-type gene.

-

Confirm the loss of the corresponding metabolite (e.g., paspaline for a paxP knockout) using HPLC-MS analysis.

-

Protocol for Extraction and HPLC Analysis of this compound and Intermediates

This protocol provides a general method for extracting and analyzing indole-diterpenes from P. paxilli cultures.

Materials:

-

P. paxilli culture grown in PDB for 5-7 days

-

Ethyl acetate

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (or other appropriate modifier)

-

Water (HPLC grade)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

HPLC system with a C18 column and UV or Mass Spectrometry (MS) detector

Methodology:

-

Extraction :

-

Homogenize the fungal mycelium and culture broth.

-

Extract the homogenate three times with an equal volume of ethyl acetate.

-

Pool the organic phases and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to dryness using a rotary evaporator.

-

Resuspend the dried extract in a known volume of methanol for analysis.

-

-

HPLC Analysis :

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A : Water with 0.1% formic acid.

-

Mobile Phase B : Acetonitrile with 0.1% formic acid.

-

Flow Rate : 1.0 mL/min.

-

Gradient : A typical gradient might start at 40-50% B, increasing to 95-100% B over 20-30 minutes, followed by a hold and re-equilibration. (Note: Gradient must be optimized for separation of specific intermediates).

-

Detection : UV detection at ~230 nm and ~280 nm. For higher sensitivity and specificity, use an in-line mass spectrometer (LC-MS) operating in positive ion mode to detect the [M+H]⁺ ions of this compound (m/z 436.2), 13-desoxythis compound (m/z 420.2), and paspaline (m/z 404.2).

-

Quantification : Use authentic standards to create a calibration curve for absolute quantification.

-

Conclusion

The study of the this compound biosynthesis pathway in Penicillium paxilli has established a robust model for understanding the genetic and biochemical basis of indole-diterpene synthesis in fungi.[2] The identification of the core pax gene cluster and the functional characterization of the encoded enzymes have provided a clear roadmap from primary metabolites to the complex final product. While significant progress has been made, further biochemical characterization, particularly the determination of kinetic parameters for the core pathway enzymes, is needed to develop a complete quantitative model of this compound production. The protocols and data presented in this guide serve as a valuable resource for researchers aiming to explore this fascinating pathway for applications in synthetic biology, drug discovery, and mycotoxin control.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Four gene products are required for the fungal synthesis of the indole-diterpene, paspaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deletion and gene expression analyses define the this compound biosynthetic gene cluster in Penicillium paxilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Functional analysis of a prenyltransferase gene (paxD) in the this compound biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Biosynthesis Related Enzyme, Structure Diversity and Bioactivity Abundance of Indole-Diterpenes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Mycotoxin Paxilline: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: Paxilline is a potent indole-diterpenoid mycotoxin produced by the fungus Penicillium paxilli.[1] First characterized in 1975, it is recognized as a tremorgenic agent and a highly specific blocker of large-conductance Ca2+-activated K+ (BK) channels.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action, relevant experimental protocols, and biosynthetic pathway.

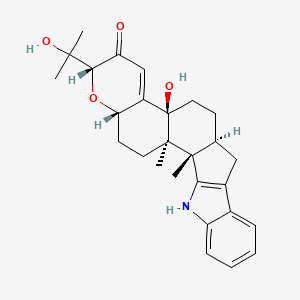

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic compound with the chemical formula C27H33NO4.[3] Its structure features a fused six-ring system, including an indole nucleus.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C27H33NO4 | [3] |

| Molecular Weight | 435.56 g/mol | [1][3] |

| CAS Number | 57186-25-1 | [3] |

| Appearance | Solid | [3] |

| Melting Point | 252 °C | [3] |

| Solubility | Soluble in DMSO (100 mg/mL) | [4] |

| InChI Key | ACNHBCIZLNNLRS-UBGQALKQSA-N | [5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Data | Reference(s) |

| Mass Spectrometry (LC-MS) | Precursor m/z: 434.234 [M-H]-; 480.239 [M+FA-H]- | [3] |

| ¹H NMR | A comprehensive list of chemical shifts is not readily available in a consolidated format in the reviewed literature. | |

| ¹³C NMR | A comprehensive list of chemical shifts is not readily available in a consolidated format in the reviewed literature. |

Biological Activity and Mechanism of Action

This compound's primary and most studied biological activity is the potent and selective inhibition of large-conductance Ca2+-activated K+ (BK) channels.[2][6] It also exhibits inhibitory effects on the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) and has demonstrated anticonvulsant and neuroprotective properties.[4][5]

Table 3: Biological Activity of this compound

| Target | Activity | Value | Reference(s) |

| BK Channels | Inhibition (Ki) | 1.9 nM (α-subunit) | [2][5] |

| Inhibition (IC50) | ~10 nM (closed channels) to ~10 µM (open channels) | [6][7] | |

| SERCA | Inhibition (IC50) | 5 - 50 µM | [2][4][5] |

| Glutamate-induced neurotoxicity | Protection (in HT22 cells) | 1-4 µM (18h treatment) | [4] |

| Anticonvulsant activity | In vivo (mice) | 3 µg/kg (i.p.) | [4] |

Mechanism of BK Channel Inhibition

This compound inhibits BK channels through a state-dependent, closed-channel block mechanism.[6][7] It binds with high affinity to the closed conformation of the channel, stabilizing it in a non-conducting state.[6][7] This inhibition is inversely dependent on the channel's open probability; as the open probability increases (e.g., with membrane depolarization or high intracellular Ca2+), the inhibitory effect of this compound is reduced.[6][7] Computational docking studies suggest that this compound binds to a crevice formed by the S6 helix and the pore helix of the BK channel, accessing its binding site from the intracellular side through the central cavity of the channel.[8]

Experimental Protocols

Inside-Out Patch-Clamp Electrophysiology for BK Channel Analysis

This protocol is adapted from methodologies described for studying the effects of this compound on BK channels expressed in heterologous systems or native cells.[6][7]

1. Cell Preparation:

- Culture cells expressing the BK channel of interest (e.g., HEK293 cells transfected with the α-subunit of the BK channel).

- Prepare cells for patch-clamping by plating them on glass coverslips.

2. Pipette and Solutions:

- Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with pipette solution.

- Pipette Solution (extracellular): Contains (in mM): 140 KCl, 20 KOH, 10 HEPES, pH 7.2.

- Bath Solution (intracellular): Contains (in mM): 140 KCl, 20 KOH, 10 HEPES, and varying concentrations of free Ca2+ (e.g., buffered with HEDTA or EGTA to achieve desired concentrations from <1 µM to 300 µM).

- This compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM) and dilute to the final desired concentration in the bath solution immediately before use.

3. Recording Procedure:

- Establish a gigaohm seal between the patch pipette and the cell membrane in the cell-attached configuration.

- Excise the patch to obtain the inside-out configuration, exposing the intracellular face of the membrane to the bath solution.

- Hold the membrane potential at a negative value (e.g., -80 mV) to keep the channels predominantly in the closed state.

- Apply voltage steps to depolarizing potentials (e.g., from -80 mV to +160 mV in 20 mV increments) to elicit BK channel currents.

- Record baseline currents in the control bath solution.

- Perfuse the bath with the this compound-containing solution and record currents to observe the inhibitory effect.

- To study the state dependence of inhibition, vary the holding potential and/or the intracellular Ca2+ concentration to alter the channel's open probability before and during this compound application.[6][7]

// Nodes

Start [label="Cell Culture with\nBK Channel Expression", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Patch_Pipette [label="Prepare Patch Pipette\n(2-5 MΩ)", fillcolor="#F1F3F4", fontcolor="#202124"];

Solutions [label="Prepare Pipette &\nBath Solutions (± this compound)", fillcolor="#F1F3F4", fontcolor="#202124"];

Giga_Seal [label="Establish Giga-Seal\n(Cell-Attached)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Inside_Out [label="Excise to Inside-Out\nConfiguration", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Baseline_Recording [label="Record Baseline Currents\n(Control Solution)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Paxilline_Application [label="Perfuse with\nthis compound Solution", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Inhibition_Recording [label="Record Inhibited Currents", fillcolor="#34A853", fontcolor="#FFFFFF"];

State_Dependence [label="Vary Holding Potential\n&/or [Ca²⁺] to Test\nState Dependence", fillcolor="#FBBC05", fontcolor="#202124"];

Analysis [label="Data Analysis", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges

Start -> Giga_Seal;

Patch_Pipette -> Giga_Seal;

Solutions -> Baseline_Recording;

Giga_Seal -> Inside_Out;

Inside_Out -> Baseline_Recording;

Baseline_Recording -> Paxilline_Application;

Paxilline_Application -> Inhibition_Recording;

Inhibition_Recording -> State_Dependence;

State_Dependence -> Analysis;

Inhibition_Recording -> Analysis;

}

Glutamate-Induced Neurotoxicity Assay

This protocol outlines a general procedure to assess the neuroprotective effects of this compound against glutamate-induced cell death in a neuronal cell line like HT22.[4]

1. Cell Culture:

- Culture HT22 mouse hippocampal cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 atmosphere.

- Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

2. Treatment:

- Pre-treat the cells with various concentrations of this compound (e.g., 1, 2, 4 µM) for 18 hours.

- Induce neurotoxicity by adding glutamate to a final concentration of 3-5 mM.

- Include control groups: untreated cells, cells treated with this compound alone, and cells treated with glutamate alone.

3. Assessment of Cell Viability (e.g., MTT Assay):

- After a 24-hour incubation with glutamate, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

- Remove the medium and dissolve the formazan crystals in DMSO.

- Measure the absorbance at 570 nm using a microplate reader.

- Calculate cell viability as a percentage relative to the untreated control group.

Biosynthesis of this compound

The biosynthesis of this compound in Penicillium paxilli starts from the precursors geranylgeranyl pyrophosphate (GGPP) and indole-3-glycerol phosphate.[1] A series of enzymatic reactions, catalyzed by proteins encoded by the pax gene cluster, leads to the formation of the final this compound molecule.[9]

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of BK channels. Its well-characterized, state-dependent mechanism of action provides a nuanced approach to modulating BK channel activity. Furthermore, its neuroprotective and anticonvulsant effects suggest potential therapeutic avenues that warrant further investigation. This technical guide serves as a foundational resource for researchers and drug development professionals working with this complex and potent mycotoxin. Further research is needed to fully elucidate the complete spectroscopic profile of this compound and to develop standardized, detailed protocols for all its known biological assays.

References

- 1. Blockade of BK channels attenuates chronic visceral hypersensitivity in an IBS-like rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Measuring SERCA-mediated calcium uptake in mouse muscle homogenates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

The Primary Mechanism of Action of Paxilline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary mechanism of action of Paxilline, a potent inhibitor of the large-conductance Ca2+- and voltage-activated potassium (BK) channels. The document synthesizes key findings from electrophysiological and computational studies, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deep understanding of this compound's molecular interactions and inhibitory effects.

Core Mechanism of Action: State-Dependent Allosteric Inhibition

This compound, a tremorogenic fungal alkaloid, exerts its inhibitory effect on BK channels through a sophisticated, state-dependent, and allosteric mechanism. Unlike classical channel blockers that physically occlude the ion-conducting pore when the channel is open, this compound demonstrates a marked preference for the closed conformation of the BK channel.[1][2][3][4][5][6][7][8][9][10] Its binding to the closed state stabilizes this conformation, thereby shifting the channel's gating equilibrium away from the open state and reducing the probability of channel opening.[1][2][3][4]

The key characteristics of this compound's mechanism of action are:

-

Closed-Channel Block: this compound's inhibitory potency is inversely proportional to the open probability (Po) of the BK channel.[1][2][3][4][10] Under conditions that favor the closed state (e.g., low intracellular Ca2+ concentrations, hyperpolarized membrane potentials), this compound exhibits high-affinity binding and potent inhibition. Conversely, conditions that promote channel opening (e.g., high intracellular Ca2+, depolarized membrane potentials) significantly reduce this compound's inhibitory efficacy.[1][2][3][4][11]

-

Allosteric Modulation: this compound does not directly compete with potassium ions for passage through the pore. Instead, it binds to a site distinct from the pore's central axis and allosterically modulates the channel's gating machinery.[3][6] This binding event alters the intrinsic equilibrium between the closed and open states (L(0)), favoring the closed conformation.[1][2][3][4] Evidence suggests that the affinity of this compound for the closed state is over 500-fold greater than its affinity for the open state.[1][2][3][4]

-

Binding Site: Computational modeling and mutagenesis studies have identified a putative binding site for this compound in a crevice formed between the S6 transmembrane helix and the pore helix of the BK channel α-subunit.[5][7][8] This site is accessible from the intracellular side of the channel, near the entrance to the central cavity.[1][2] The interaction involves key residues, and mutations in this region can significantly alter this compound sensitivity.[5]

-

Stoichiometry: Functional data suggest that the binding of a single this compound molecule is sufficient to inhibit the tetrameric BK channel.[2][3][5][7][8]

It is also noteworthy that while this compound is a highly specific BK channel inhibitor at nanomolar concentrations, it can also inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) at higher micromolar concentrations.[12][13]

Quantitative Data on this compound Inhibition of BK Channels

The inhibitory potency of this compound on BK channels is highly dependent on the experimental conditions, particularly the channel's open probability (Po). The following table summarizes key quantitative data from various studies.

| Parameter | Value | Species/Cell Type | Experimental Conditions | Reference |

| IC50 | ~10 nM | Not Specified | Low channel open probability | [1][2][3][4] |

| IC50 | ~10 µM | Not Specified | High channel open probability | [1][2][3][4] |

| IC50 | 11.7 ± 1.9 nM | Not Specified | -70 mV, 300 µM Ca2+ | [4][11][14] |

| IC50 | 58.4 ± 2.9 nM | Not Specified | 0 mV, 300 µM Ca2+ | [4][11][14] |

| IC50 | 469.8 ± 94.9 nM | Not Specified | 40 mV, 300 µM Ca2+ | [4][11][14] |

| IC50 | 5.37 ± 1.0 µM | Not Specified | 70 mV, 300 µM Ca2+ | [4][11][14] |

| Ki | 1.9 nM | Cloned α-subunit | 10 µM intracellular Ca2+ | [13] |

| Binding Affinity | >500-fold higher for closed vs. open state | Not Specified | Model-dependent analysis | [1][2][3][4] |

| Rate of Inhibition (closed channels) | 2 x 10^6 M-1s-1 | Not Specified | Linear up to 2 µM this compound | [1][2][3][4] |

Experimental Protocols

Electrophysiological Characterization using Patch-Clamp

The functional effects of this compound on BK channels are primarily investigated using the patch-clamp technique, often with heterologous expression of BK channels in Xenopus oocytes.[15][16][17][18]

1. Oocyte Preparation and Channel Expression:

-

Xenopus laevis oocytes are harvested and defolliculated.

-

cRNA encoding the BK channel α-subunit (e.g., mSlo1) is injected into the oocytes.

-

Oocytes are incubated for 2-7 days at 18°C to allow for channel expression.[15]

2. Inside-Out Patch-Clamp Recording:

-

The vitelline membrane of the oocyte is manually removed.

-

An inside-out membrane patch is excised from the oocyte using a glass micropipette, allowing for the application of solutions to the intracellular face of the channel.[15][16]

-

Pipette (Extracellular) Solution: Contains a potassium salt (e.g., 115 mM K-Gluconate) and buffering agents (e.g., HEPES), with the pH adjusted to ~7.2.[19]

-

Bath (Intracellular) Solution: Contains a potassium salt, buffering agents, and a calcium chelator (e.g., EGTA) to precisely control the free Ca2+ concentration. Different Ca2+ concentrations are used to modulate the BK channel's open probability.[15]

-

Voltage Protocol: The membrane potential is held at a specific voltage (e.g., -80 mV) to establish a baseline channel activity.[2] Depolarizing voltage steps (e.g., to +160 mV) are applied to elicit channel opening.[2] The effect of this compound is assessed by applying it to the bath solution at various concentrations and holding potentials.[2]

-

Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier and digitized. The channel open probability (Po) and the extent of inhibition by this compound are calculated from the recorded currents. IC50 values are determined by fitting the concentration-response data with a Hill equation.[4]

Computational Docking Studies

Computational methods are employed to identify the binding site of this compound on the BK channel.

1. Homology Modeling:

-

A homology model of the BK channel's transmembrane domain is generated based on cryo-electron microscopy structures of related channels (e.g., Aplysia BK channel).[5][7]

2. Molecular Docking:

-

The 3D structure of this compound is generated.

-

Docking simulations are performed to predict the preferred binding poses of this compound on both the closed and open state models of the BK channel.[5][7][8]

-

The docking analysis identifies energetically favorable binding sites and specific molecular interactions between this compound and amino acid residues of the channel.[5]

3. Functional Validation:

-

The predictions from the docking studies are validated experimentally through site-directed mutagenesis. Residues predicted to be critical for this compound binding are mutated, and the effect on this compound sensitivity is assessed using patch-clamp electrophysiology.[5]

Visualizations

Signaling Pathway of this compound Action

References

- 1. This compound inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rupress.org [rupress.org]

- 4. Zhou Y and Lingle CJ (2014), this compound inhibits BK channels by an almost exc... - Paper [echinobase.org]

- 5. pnas.org [pnas.org]

- 6. rupress.org [rupress.org]

- 7. profiles.wustl.edu [profiles.wustl.edu]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] this compound inhibits BK channels by an almost exclusively closed-channel block mechanism | Semantic Scholar [semanticscholar.org]

- 10. profiles.wustl.edu [profiles.wustl.edu]

- 11. This compound inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound | KCa channel Inhibitor | Hello Bio [hellobio.com]

- 14. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 15. Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Patch Clamp and Perfusion Techniques for Studying Ion Channels Expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Improved preparation of Xenopus oocytes for patch-clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. docs.axolbio.com [docs.axolbio.com]

Paxilline: A Potent and Specific Blocker of Large-Conductance Ca2+-Activated K+ (BK) Channels

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Paxilline, a tremorogenic indole alkaloid mycotoxin originally isolated from Penicillium paxilli, has emerged as a cornerstone pharmacological tool for the study of large-conductance Ca2+-activated K+ (BK) channels, also known as Maxi-K, Slo1, or KCa1.1 channels.[1] These channels are ubiquitously expressed and play critical roles in a myriad of physiological processes, including the regulation of neuronal excitability, neurotransmitter release, smooth muscle tone, and endocrine secretion.[2] this compound's high affinity and state-dependent mechanism of action make it an invaluable probe for elucidating the physiological and pathophysiological functions of BK channels. This technical guide provides an in-depth overview of this compound's core properties as a BK channel blocker, detailed experimental protocols for its characterization, and a summary of its impact on key signaling pathways.

Mechanism of Action: A State-Dependent, Closed-Channel Block

The inhibitory action of this compound on BK channels is distinguished by its profound state dependence. This compound preferentially binds to and stabilizes the closed conformation of the BK channel.[1][3][4] This "closed-channel block" mechanism means that this compound's potency is inversely correlated with the channel's open probability (Po).[1][4] When the channel is predominantly in the closed state (e.g., at negative membrane potentials and low intracellular Ca2+ concentrations), this compound exhibits high affinity. Conversely, under conditions that favor channel opening (e.g., membrane depolarization and high intracellular Ca2+), the inhibitory effect of this compound is significantly diminished.[1][3] This relief of block with increasing open probability is a hallmark of this compound's interaction with the BK channel.[1]

Model-dependent analyses suggest that a single this compound molecule binds to the channel, allosterically shifting the gating equilibrium to favor the closed state.[1][4] The affinity of this compound for the closed conformation is estimated to be over 500-fold greater than its affinity for the open conformation.[1][4] Gating current measurements have shown that this compound does not affect the channel's voltage sensors, further supporting a mechanism that directly targets the channel's closed-to-open transition.[1][4]

Data Presentation: Potency and Specificity of this compound

The potency of this compound is critically dependent on the experimental conditions that influence the BK channel's open probability. The following tables summarize the quantitative data on this compound's inhibitory activity.

| Condition (Influencing Open Probability) | IC50 Value | Reference |

| Low Open Probability (Channels largely closed) | ~10 nM | [1][3][4][5] |

| Equilibration at -70 mV, 300 µM Ca2+ | 11.7 ± 1.9 nM | [3][6] |

| Equilibration at 0 mV, 300 µM Ca2+ | 58.4 ± 2.9 nM | [3][6] |

| Equilibration at 40 mV, 300 µM Ca2+ | 469.8 ± 94.9 nM | [3][6] |

| High Open Probability (Near maximal Po) | ~10 µM | [1][3][4] |

| Equilibration at 70 mV, 300 µM Ca2+ | 5.37 ± 1.0 µM | [3][6] |

Table 1: State-Dependent IC50 Values of this compound for BK Channels

While this compound is a highly potent BK channel blocker, it is not entirely specific. At higher concentrations, it has been shown to inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA).

| Off-Target | IC50 Value | Reference |

| Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) | 5 µM to 50 µM (isoform dependent) | [7] |

Table 2: Off-Target Activity of this compound

Experimental Protocols: Characterizing this compound's Inhibition of BK Channels

The gold-standard technique for characterizing the effects of this compound on BK channels is patch-clamp electrophysiology. The following provides a detailed methodology for an inside-out patch-clamp experiment.

Objective: To determine the IC50 of this compound for BK channels under conditions of low open probability.

Materials:

-

Cell Line: A cell line stably or transiently expressing the alpha subunit of the BK channel (e.g., HEK293 cells).

-

This compound Stock Solution: 10 mM this compound in dimethyl sulfoxide (DMSO). Store at -20°C.

-

Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, pH 7.2 with KOH.

-

External (Bath) Solution (in mM): 140 KCl, 10 HEPES, and varying concentrations of free Ca2+ (buffered with EGTA/CaEGTA) to control open probability. For low Po experiments, a solution with nominally zero Ca2+ or a low buffered Ca2+ concentration (e.g., <1 µM) is used. pH 7.2 with KOH.

-

Patch-clamp rig: Microscope, micromanipulator, amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries: For pulling patch pipettes.

Methodology:

-

Cell Preparation: Culture cells expressing BK channels on glass coverslips to a confluence of 50-70%.

-

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Patch Formation:

-

Place a coverslip with cells in the recording chamber and perfuse with the external solution.

-

Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (a "gigaseal").

-

-

Inside-Out Configuration:

-

After gigaseal formation, retract the pipette from the cell to excise a patch of membrane, with the intracellular face of the membrane now exposed to the bath solution. This is the "inside-out" configuration.

-

-

Voltage Protocol and Data Acquisition:

-

Hold the membrane potential at a negative value (e.g., -80 mV) to ensure the channels are predominantly in the closed state.[1]

-

Apply depolarizing voltage steps (e.g., to +60 mV for 200 ms) to elicit BK channel currents.

-

Record the resulting currents using the patch-clamp amplifier and data acquisition software.

-

-

This compound Application:

-

Establish a stable baseline recording of BK currents in the control external solution.

-

Prepare a series of external solutions containing increasing concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Ensure the final DMSO concentration is consistent across all solutions and does not exceed 0.1%.

-

Perfuse the patch with each this compound concentration, allowing sufficient time for the block to reach steady state.[1]

-

Record the BK currents at each this compound concentration.

-

-

Data Analysis:

-

Measure the peak current amplitude at the depolarizing step for each this compound concentration.

-

Normalize the current at each this compound concentration to the control current (in the absence of this compound).

-

Plot the normalized current as a function of the logarithm of the this compound concentration.

-

Fit the data with a Hill equation to determine the IC50 value.

-

Mandatory Visualizations

Signaling Pathways

Caption: BK Channel Signaling in Vascular Smooth Muscle.

Caption: BK Channel Role in Neuronal Action Potential Firing.

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. BK channel - Wikipedia [en.wikipedia.org]

- 3. This compound inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. Zhou Y and Lingle CJ (2014), this compound inhibits BK channels by an almost exc... - Paper [echinobase.org]

- 7. medchemexpress.com [medchemexpress.com]

Paxilline: A Comprehensive Technical Guide to its Interaction with BK Channels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paxilline, a potent tremorogenic fungal alkaloid, is a widely utilized specific inhibitor of the large-conductance Ca²⁺- and voltage-activated potassium (BK) channels. Extensive research has elucidated that this compound functions as an almost exclusively closed-channel blocker . Its inhibitory efficacy is inversely proportional to the open probability of the BK channel. This document provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

Mechanism of Action: An Allosteric, Closed-Channel Blockade

The prevailing scientific consensus is that this compound inhibits BK channels by binding with high affinity to the closed conformation of the channel.[1][2][3][4][5][6][7] This interaction is not a simple occlusion of the open pore but rather an allosteric mechanism that stabilizes the channel in its closed state.[2][3] Consequently, the equilibrium between the closed and open states is shifted towards the closed state, effectively reducing the channel's open probability.[1][2][3]

Key characteristics of this compound's interaction with BK channels include:

-

State-Dependent Inhibition: The inhibitory effect of this compound is highly dependent on the conformational state of the BK channel. Inhibition is most potent when the channel's open probability is low and is significantly diminished or even abolished under conditions that favor channel opening, such as high intracellular Ca²⁺ concentrations or membrane depolarization.[1][2][3][8][9]

-

High Affinity for the Closed State: Model-dependent analyses have revealed that this compound's affinity for the closed conformation of the BK channel is over 500-fold greater than its affinity for the open conformation.[1][2][3]

-

Allosteric Modulation: this compound's binding does not directly obstruct the ion conduction pathway. Instead, it allosterically modulates the channel's gating machinery, making it more difficult for the channel to open.[2][3] This is supported by findings that this compound does not affect the voltage sensors of the channel.[1][2][3]

-

Binding Site: Computational and functional studies have identified a putative binding site for this compound within a crevice formed by the S6 transmembrane segment and the pore helix of the BK channel α-subunit.[4][5][6][7] This site is accessible from the intracellular side through the central cavity of the channel.[4][5][6][7]

Quantitative Data on this compound Inhibition of BK Channels

The state-dependent nature of this compound's inhibition is clearly reflected in its IC₅₀ values under varying experimental conditions.

| Parameter | Condition | Value | Reference |

| IC₅₀ | Channels are predominantly closed (low open probability) | ~10 nM | [1][3] |

| As maximal open probability is approached | ~10 µM | [1][3] | |

| 10 µM Ca²⁺, 0 mV holding potential (Po ~0.02) | ~10 nM | [10] | |

| 300 µM Ca²⁺, -70 mV holding potential (Po ~0.07) | ~10 nM | [9][10] | |

| 300 µM Ca²⁺, 0 mV holding potential (Po ~0.48) | >100 nM | [10] | |

| Affinity | Closed-channel block affinity | 3.1 ± 0.3 nM | [11] |

| Open-channel block affinity | 13.8 ± 0.53 nM | [11] | |

| Inhibition Rate | Rate of inhibition of closed channels (slope) | 2 x 10⁶ M⁻¹s⁻¹ | [1][3] |

Experimental Protocols

The following outlines a typical experimental methodology used to characterize the effects of this compound on BK channels.

1. Cell Preparation and Channel Expression:

-

Expression System: Xenopus laevis oocytes are a common expression system for studying BK channels. Oocytes are injected with cRNA encoding the desired BK channel subunits (e.g., mSlo1).

-

Cell Culture: For studies on native channels, various cell lines can be used, or primary cells can be isolated.

2. Electrophysiological Recordings:

-

Technique: The inside-out patch-clamp technique is predominantly used to allow for the application of this compound and varying Ca²⁺ concentrations to the intracellular face of the membrane patch.

-

Electrodes: Borosilicate glass pipettes with a resistance of 1-2 MΩ are used.

-

Solutions:

-

Pipette (extracellular) solution: Contains a potassium salt (e.g., K-methanesulfonate), a buffer (e.g., HEPES), and is typically Ca²⁺-free.

-

Bath (intracellular) solution: Contains a potassium salt, a buffer, and varying concentrations of free Ca²⁺, which are precisely controlled using a Ca²⁺-EGTA buffer system. This compound is added to this solution at the desired concentrations.

-

-

Data Acquisition: Currents are recorded using an patch-clamp amplifier, filtered, and digitized for analysis.

3. Experimental Procedure:

-

An inside-out patch of membrane containing BK channels is excised from an oocyte or cell.

-

The patch is perfused with a control intracellular solution, and baseline BK channel activity is recorded in response to voltage steps at a specific Ca²⁺ concentration.

-

The patch is then perfused with an intracellular solution containing this compound, and the channel activity is recorded again using the same voltage protocol.

-

To study the state-dependence of the block, the experiment is repeated under conditions that alter the channel's open probability (e.g., different holding potentials or Ca²⁺ concentrations).

-

Washout of this compound is performed to ensure the reversibility of the block.

Visualizing this compound's Interaction with BK Channels

Logical Relationship of this compound Inhibition

Caption: Relationship between BK channel open probability and this compound inhibition.

Signaling Pathway of this compound's Closed-Channel Block

Caption: Allosteric stabilization of the closed state of the BK channel by this compound.

Experimental Workflow for Assessing this compound's Effect

Caption: Workflow for electrophysiological analysis of this compound's effect on BK channels.

Conclusion

The comprehensive body of evidence firmly establishes this compound as a closed-channel blocker of BK channels. Its mechanism of action is not one of direct pore occlusion but rather an allosteric stabilization of the channel's closed conformation. This state-dependent inhibition, characterized by a dramatic decrease in potency as the channel's open probability increases, is a critical consideration for its use in research and for the development of novel BK channel modulators. The detailed quantitative data and experimental protocols provided herein serve as a valuable resource for scientists and researchers in the field.

References

- 1. This compound inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. pnas.org [pnas.org]

- 6. profiles.wustl.edu [profiles.wustl.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rupress.org [rupress.org]

- 10. This compound inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rupress.org [rupress.org]

Off-Target Effects of Paxilline on SERCA Pumps: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paxilline, an indole alkaloid mycotoxin produced by Penicillium paxilli, is widely recognized as a potent blocker of the large-conductance Ca2+-activated K+ (BK) channels. However, its utility as a specific pharmacological tool is complicated by significant off-target effects, most notably the inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. This technical guide provides an in-depth analysis of the off-target interaction of this compound with SERCA pumps, offering quantitative data, detailed experimental methodologies, and a mechanistic overview to aid researchers in interpreting experimental results and to inform drug development strategies.

Quantitative Data: this compound Inhibition of SERCA Isoforms

This compound inhibits various isoforms of the SERCA pump with IC50 values typically ranging from 5 to 50 µM.[1][2][3] The potency of inhibition can vary depending on the specific SERCA isoform and the experimental conditions. The most detailed publicly available data focuses on the purified Ca2+-ATPase from skeletal muscle, which is predominantly the SERCA1a isoform.

| SERCA Isoform | Tissue/System | IC50 (µM) | Reference |

| Purified Ca2+-ATPase (predominantly SERCA1a) | Skeletal Muscle | 5.0 ± 0.5 | [4] |

| Ca2+-dependent ATPase (likely SERCA1) | Skeletal Muscle Sarcoplasmic Reticulum | 12 ± 1 | [4] |

| Various Isoforms | General | 5 - 50 | [1][2][3] |

Mechanism of SERCA Inhibition by this compound

The inhibitory action of this compound on the SERCA pump is multifaceted, primarily affecting the initial steps of the enzyme's catalytic cycle. The SERCA pump operates via a cycle of conformational changes, transitioning between a high-affinity calcium-binding state (E1) and a low-affinity state (E2) to transport Ca2+ from the cytosol into the sarcoplasmic/endoplasmic reticulum lumen.

This compound exerts its inhibitory effects through two primary mechanisms:

-

Interaction with the E1 State: At lower concentrations (5-10 µM), this compound preferentially interacts with the high-affinity Ca2+-binding E1 state of the ATPase.[1][4] This interaction is competitive with respect to high concentrations of ATP, suggesting that this compound interferes with the nucleotide-binding site or the conformational changes induced by ATP binding that are necessary for the transition to the phosphorylated intermediate (E1~P).[1][3] This interference slows down the overall rate of the pump cycle.

-

Inhibition of Phosphoenzyme Formation: At higher concentrations, this compound inhibits the formation of the E1~P phosphoenzyme intermediate from both ATP and inorganic phosphate.[1][3] This indicates a more direct interference with the phosphorylation step, a critical event in the energy transduction process of the pump.

It is important to note that this compound's inhibition of SERCA can indirectly affect intracellular calcium signaling. By reducing the reuptake of Ca2+ into the SR/ER, this compound can lead to an elevation of cytosolic Ca2+ levels, which can have widespread downstream effects on various cellular processes.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of this compound's interaction with the SERCA pump and a typical experimental workflow for its characterization, the following diagrams have been generated using the DOT language.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on SERCA pumps, based on established protocols.

Preparation of Sarcoplasmic Reticulum (SR) Microsomes

This protocol describes the isolation of SR vesicles from skeletal muscle, which are enriched in SERCA1a.

Materials:

-

Rabbit skeletal muscle

-

Homogenization buffer: 300 mM sucrose, 20 mM HEPES, pH 7.4, 0.2 mM PMSF, 1 mM DTT

-

KCl solution: 0.6 M KCl, 20 mM HEPES, pH 7.4

-

Resuspension buffer: 300 mM sucrose, 20 mM HEPES, pH 7.4

-

Dounce homogenizer

-

Ultracentrifuge

Procedure:

-

Excise and mince fresh rabbit skeletal muscle on ice.

-

Homogenize the minced muscle in ice-cold homogenization buffer using a Dounce homogenizer.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove mitochondria and cellular debris.

-

Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

Wash the microsomal pellet by resuspending in KCl solution and centrifuging again at 100,000 x g for 60 minutes.

-

Resuspend the final pellet in resuspension buffer, determine the protein concentration (e.g., using a Bradford assay), and store at -80°C.

Ca2+-ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by SERCA in the presence and absence of this compound.

Materials:

-

SR microsomes

-

Assay buffer: 50 mM MOPS, pH 7.0, 100 mM KCl, 5 mM MgCl2, 1 mM EGTA

-

CaCl2 solutions (for desired free Ca2+ concentrations)

-

ATP solution

-

This compound stock solution (in DMSO)

-

Malachite green reagent for phosphate detection

Procedure:

-

Prepare a reaction mixture containing assay buffer and SR microsomes (typically 10-20 µg of protein).

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixtures and pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding a defined concentration of CaCl2 to achieve the desired free Ca2+ concentration, followed immediately by the addition of ATP (e.g., 1-5 mM).

-

Incubate the reaction at 37°C for a specific time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (e.g., containing SDS or acid).

-

Measure the amount of inorganic phosphate (Pi) released using the malachite green reagent.

-

Calculate the specific activity of the Ca2+-ATPase (nmol Pi/mg protein/min) and determine the IC50 value for this compound by plotting the percentage of inhibition against the this compound concentration.

SERCA Phosphorylation Assay

This assay directly measures the formation of the phosphorylated intermediate of SERCA.

Materials:

-

SR microsomes

-

Phosphorylation buffer: 50 mM MOPS, pH 7.0, 100 mM KCl, 5 mM MgCl2, 1 mM EGTA, and a specific free Ca2+ concentration.

-

[γ-32P]ATP

-

This compound stock solution (in DMSO)

-

Acid quench solution (e.g., 10% TCA, 1 mM H3PO4)

-

Washing solution (e.g., 10% TCA, 1 mM H3PO4)

-

Scintillation cocktail

Procedure:

-

Pre-incubate SR microsomes in phosphorylation buffer with varying concentrations of this compound (or DMSO control) at room temperature.

-

Initiate the phosphorylation reaction by adding [γ-32P]ATP.

-

After a short incubation period (typically a few seconds to capture the steady-state level of the phosphoenzyme), quench the reaction by adding ice-cold acid quench solution.

-

Filter the quenched samples through a glass fiber filter to trap the precipitated protein.

-

Wash the filters extensively with the washing solution to remove unbound [γ-32P]ATP.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Quantify the amount of 32P incorporated into the protein to determine the level of phosphoenzyme formation and assess the inhibitory effect of this compound.

Conclusion

The off-target inhibition of SERCA pumps by this compound is a critical consideration for researchers utilizing this compound as a BK channel blocker. The data and protocols presented in this technical guide provide a comprehensive resource for understanding and investigating this interaction. A thorough characterization of this compound's effects on SERCA is essential for the accurate interpretation of experimental findings and for the development of more specific pharmacological tools. Researchers should be mindful of the concentrations of this compound used in their experiments and consider control experiments to delineate the effects mediated by BK channel blockade from those arising from SERCA pump inhibition, especially when studying processes sensitive to intracellular calcium homeostasis.

References

What are the physiological effects of BK channel inhibition by Paxilline?

An In-Depth Technical Guide:

Physiological Effects of BK Channel Inhibition by Paxilline

This guide provides a comprehensive technical overview of the physiological consequences of inhibiting the large-conductance calcium-activated potassium (BK) channels using this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key pathways.

Introduction

The Large-Conductance Calcium-Activated Potassium (BK) Channel

The large-conductance, calcium- and voltage-activated potassium (BK) channel, also known as the Maxi-K or KCa1.1 channel, is a crucial regulator of cellular excitability.[1] These channels are ubiquitously expressed across various tissues, including neuronal, smooth muscle, and endothelial cells.[2][3] By integrating changes in intracellular calcium concentration and membrane potential, BK channels produce a significant outward potassium (K+) current, which leads to membrane hyperpolarization. This hyperpolarizing influence serves as a negative feedback mechanism, dampening cellular excitability, reducing calcium influx through voltage-gated calcium channels, and regulating processes such as neurotransmitter release, smooth muscle tone, and neuronal firing patterns.[1][4]

This compound: A Potent and Specific BK Channel Inhibitor

This compound is a tremorgenic indole diterpenoid mycotoxin originally isolated from the fungus Penicillium paxilli.[5] It has been widely adopted in physiological and pharmacological research as a potent and highly specific inhibitor of BK channels.[6][7] Its utility stems from its ability to selectively block BK channels with high affinity, making it an invaluable tool for elucidating the diverse physiological roles of these channels.[7] this compound is also noted for other biological activities, including the inhibition of sarco/endoplasmic reticulum Ca2+-stimulated ATPase (SERCA), though at higher concentrations than required for BK channel blockade.[8]

Mechanism of Action of this compound

State-Dependent Closed-Channel Block

This compound does not function as a simple pore blocker. Instead, it exhibits a unique and potent mechanism known as a closed-channel block.[2][3] Research demonstrates that this compound's inhibitory action is inversely dependent on the channel's open probability (Po).[9] It binds with exceptionally high affinity (over 500-fold greater) to the closed conformation of the BK channel compared to the open conformation.[3][10]

This binding allosterically stabilizes the channel in a closed state, effectively reducing the equilibrium constant for channel opening.[2][11] Consequently, the potency of this compound is highly dependent on the physiological conditions that influence channel gating, such as membrane potential and intracellular calcium levels.[9] Under conditions where BK channels are predominantly closed (e.g., at negative membrane potentials with low intracellular Ca2+), the IC50 for this compound is in the low nanomolar range (~10 nM).[12][13] Conversely, when channels are strongly activated and have a high open probability, the IC50 can increase to the micromolar range (~10 µM).[12][13] This state-dependent inhibition can be fully relieved by conditions that favor channel opening, even in the continued presence of the inhibitor.[9]

Physiological Effects of BK Channel Inhibition

Nervous System

In the central nervous system, BK channels are critical for regulating neuronal excitability, action potential repolarization, and neurotransmitter release.

-